molecular formula C10H21N3 B13943621 2-[(Piperidin-1-yl)methyl]piperazine CAS No. 70403-31-5

2-[(Piperidin-1-yl)methyl]piperazine

Cat. No.: B13943621
CAS No.: 70403-31-5
M. Wt: 183.29 g/mol
InChI Key: PJMTXHIVIVRHIH-UHFFFAOYSA-N
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Description

2-[(Piperidin-1-yl)methyl]piperazine is a heterocyclic organic compound that features two nitrogen atoms within its structure. It is a derivative of piperazine and piperidine, both of which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-1-yl)methyl]piperazine typically involves the reaction of piperidine with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-1-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

2-[(Piperidin-1-yl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[(Piperidin-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Piperidin-1-yl)methyl]piperazine is unique due to its dual piperidine and piperazine structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to its individual components .

Properties

CAS No.

70403-31-5

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)piperazine

InChI

InChI=1S/C10H21N3/c1-2-6-13(7-3-1)9-10-8-11-4-5-12-10/h10-12H,1-9H2

InChI Key

PJMTXHIVIVRHIH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CNCCN2

Origin of Product

United States

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